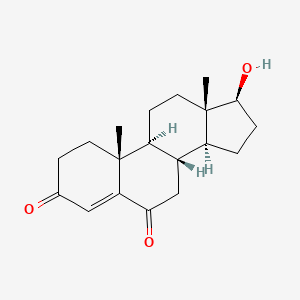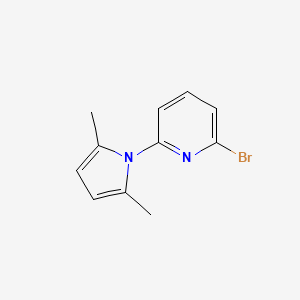
2-ブロモ-6-(2,5-ジメチル-1H-ピロール-1-イル)ピリジン
概要
説明
“2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a unique chemical compound with the empirical formula C11H11N2Br1 . It has a molecular weight of 251.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” are not clearly recognized . More research is needed to understand the chemical reactions of this compound.科学的研究の応用
医薬品研究
ピロール部分は、クロロフィル、ヘミン、ビタミンB12などの重要な生物構造中に存在するため、多くの医薬品化合物に見られる共通の特徴です。 2,5-ジメチルピロールのようなピロール環を持つ化合物は、抗菌、降圧、抗結核特性など、さまざまな生物学的活性を示しています 。 したがって、「2-ブロモ-6-(2,5-ジメチル-1H-ピロール-1-イル)ピリジン」は、同様の活性を有する新規薬剤の合成に潜在的に使用できます。
複素環式化合物の合成
ピロロピラジンやイミダゾールなどの複素環式化合物は、その幅広い生物学的活性により、医薬品化学において重要な役割を果たしています 。 標的化合物は、これらの複素環の合成における前駆体または中間体として役立ちます。
クロスカップリング化学反応
ブロモピリジンは、C−N結合を形成するためのさまざまなクロスカップリング反応において、有用なビルディングブロックであることが知られています 。「2-ブロモ-6-(2,5-ジメチル-1H-ピロール-1-イル)ピリジン」は、同様の反応で反応物または触媒として利用できます。
結核治療研究
ピラゾール環とイミダゾール環を含む化合物は、結核菌に対する抗結核の可能性について合成および評価されています 。 問題の化合物は、同様の治療的可能性について探求できます。
作用機序
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It is known that pyrrole compounds, which this compound is a derivative of, have various biological activities such as antibacterial, antihypertensive, and antitubercular activities .
Biochemical Pathways
It is known that pyrrole compounds participate as a subunit of chlorophyll in plant cells and hemin and vitamin b12 in animal cells .
将来の方向性
特性
IUPAC Name |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQCMMJOMDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573519 | |
| Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198209-31-3 | |
| Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
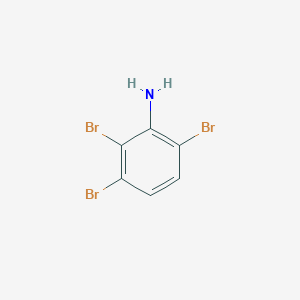

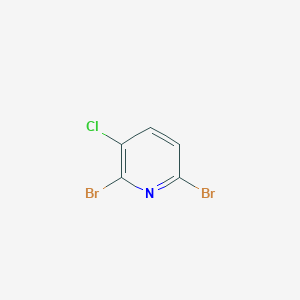
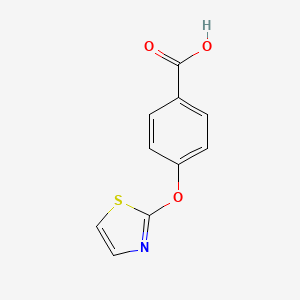
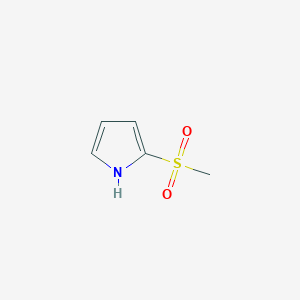
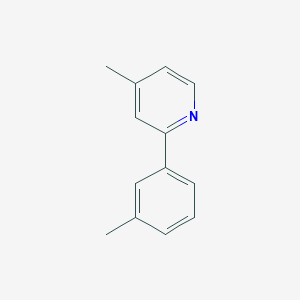
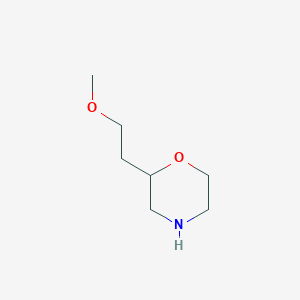
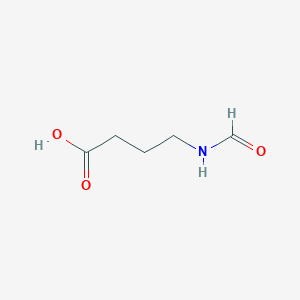
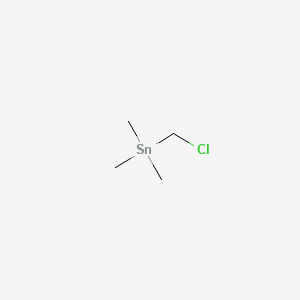
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)



